Dietilfosfonoacetato de tert-butilo

Descripción general

Descripción

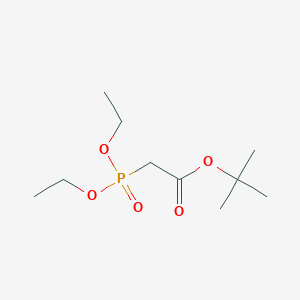

tert-Butyl diethylphosphonoacetate: is an organic compound with the molecular formula C10H21O5P . It is a clear, colorless liquid that is slightly soluble in chloroform and ethyl acetate but not miscible in water . This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry .

Aplicaciones Científicas De Investigación

tert-Butyl diethylphosphonoacetate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mecanismo De Acción

Target of Action

Tert-Butyl diethylphosphonoacetate is primarily used as a reactant in the synthesis of various compounds. It has been used in the preparation of hydroxymethylated dihydroxyvitamin D3 analogs and phosphopeptide mimetic prodrugs targeted to the Src homology 2 (SH2) domain of signal transducer and activator of transcription 3 (Stat 3) .

Mode of Action

The compound is involved in the Wittig-Horner approach, a method used in organic chemistry to synthesize phosphonate esters . In the TFA deprotection of a t-butyl ester, the released t-butyl carbocation is subsequently deprotonated by the anionic TFA, resulting in the formation of 2-methyl-propene .

Biochemical Pathways

Tert-Butyl diethylphosphonoacetate is used in the synthesis of α,β-unsaturated esters, fluorides, and nitriles from aldehydes and ketones using Wadsworth-Emmons phosphonates . This process involves the reaction of aldehydes or ketones with phosphonate esters to form α,β-unsaturated esters .

Result of Action

The primary result of the action of tert-Butyl diethylphosphonoacetate is the formation of new compounds. For example, it has been used in the synthesis of potential antitumor agents and phosphopeptide mimetic prodrugs .

Action Environment

The action of tert-Butyl diethylphosphonoacetate can be influenced by environmental factors. For instance, the compound should be stored in a cool place and kept tightly closed in a dry and well-ventilated place . It’s also incompatible with oxidizing agents , which could affect its stability and efficacy.

Análisis Bioquímico

Biochemical Properties

tert-Butyl diethylphosphonoacetate plays a significant role in biochemical reactions. It is used for the preparation of hydroxymethylated dihydroxyvitamin D3 analogs via the Wittig-Horner approach . It is also used in the synthesis of phosphopeptide mimetic prodrugs targeted to the Src homology 2 (SH2) domain of signal transducer and activator of transcription 3 (Stat 3) .

Cellular Effects

Its role in the synthesis of phosphopeptide mimetic prodrugs suggests that it may influence cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of tert-Butyl diethylphosphonoacetate is complex and involves several steps. It is used in the Wittig-Horner approach to prepare hydroxymethylated dihydroxyvitamin D3 analogs, which are potential antitumor agents . This suggests that it may interact with biomolecules and influence gene expression.

Temporal Effects in Laboratory Settings

It is known that it is used in the synthesis of a,ß-unsaturated esters, fluorides, and nitriles from aldehydes and ketones using Wadsworth-Emmons phosphonates .

Metabolic Pathways

Its use in the synthesis of phosphopeptide mimetic prodrugs suggests that it may interact with enzymes or cofactors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: tert-Butyl diethylphosphonoacetate can be synthesized through the reaction of tert-butyl bromoacetate with triethyl phosphite . The process involves warming triethyl phosphite to 90°C under a nitrogen atmosphere in a three-necked round-bottomed flask. tert-Butyl bromoacetate is then added dropwise over two hours. The mixture is stirred at 90°C for about four hours and then cooled to room temperature. The resulting mixture is distilled under vacuum to remove low-boiling compounds, yielding tert-butyl diethylphosphonoacetate as a colorless liquid with a 97% yield .

Industrial Production Methods: The industrial production of tert-butyl diethylphosphonoacetate follows a similar synthetic route as described above. The process is scaled up to accommodate larger quantities, ensuring the reaction conditions are carefully controlled to maintain high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl diethylphosphonoacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphonic acids.

Reduction: It can be reduced to form phosphonates.

Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.

Major Products Formed:

Oxidation: Phosphonic acids.

Reduction: Phosphonates.

Substitution: Various substituted phosphonoacetates.

Comparación Con Compuestos Similares

- Diethyl phosphonoacetate

- tert-Butyl bromoacetate

- Triethyl phosphite

- Diethyl (tert-butoxycarbonylmethyl)phosphonate

Uniqueness: tert-Butyl diethylphosphonoacetate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions, particularly in the formation of carbon-carbon bonds. Its versatility in organic synthesis and its applications in medicinal chemistry make it a valuable compound in scientific research .

Actividad Biológica

tert-Butyl diethylphosphonoacetate (CAS Number: 27784-76-5) is an organophosphorus compound that has garnered attention for its diverse biological activities and applications in organic synthesis. This compound features a tert-butyl group and two ethyl groups attached to a phosphonate moiety, which enhances its reactivity and steric properties. This article explores the biological activity of tert-butyl diethylphosphonoacetate, focusing on its role in drug development, enzyme inhibition, and potential therapeutic applications.

- Molecular Formula : C₁₄H₃₁O₄P

- Molecular Weight : 252.24 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 274.7 °C

- Flash Point : 155.1 °C

tert-Butyl diethylphosphonoacetate acts primarily as a nucleophile in various chemical reactions, facilitating the formation of carbon-carbon double bonds and other functional groups. Its ability to serve as a precursor in synthetic pathways makes it valuable for developing potential therapeutic agents, including inhibitors targeting specific proteins involved in disease processes.

Applications in Drug Development

-

Synthesis of Antitumor Agents :

- The compound has been utilized as a carbanion precursor in the synthesis of hydroxymethylated dihydroxyvitamin D3 analogs, which exhibit potential antitumor properties.

- It has also been involved in the synthesis of DPP4 inhibitors, such as ABT-341, which are relevant for treating diabetes.

- Histone Deacetylase Inhibition :

-

Targeting Protein Domains :

- Researchers have incorporated this compound into prodrugs designed to target specific protein domains, such as the Src homology 2 (SH2) domain of Stat3, which is implicated in various cancers. These prodrugs can inhibit the phosphorylation of Stat3, thereby disrupting its signaling pathways and potentially leading to cancer cell apoptosis .

Case Study 1: Inhibition of Stat3 Phosphorylation

A study demonstrated that phosphopeptide mimics designed from tert-butyl diethylphosphonoacetate effectively inhibited the phosphorylation of Stat3 at Tyr705 in cancer cell lines. The prodrugs exhibited selectivity for Stat3 over other SH2 domain-containing proteins, indicating their potential as targeted therapies .

Case Study 2: HDAC Inhibition

Research indicated that derivatives of tert-butyl diethylphosphonoacetate showed significant activity against HDACs, leading to increased acetylation of histones and subsequent changes in gene expression profiles associated with cancer cell growth suppression .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Diethyl Phosphonoacetate | Two ethyl groups attached to phosphonate | Commonly used in various organic reactions |

| Triethyl Phosphate | Three ethyl groups attached to phosphate | Often used as a solvent and reagent |

| Methyl Phosphonoacetate | Methyl group instead of tert-butyl | Less sterically hindered, leading to different reactivity patterns |

The unique combination of a tert-butyl group with two ethyl groups enhances the steric properties and reactivity of tert-butyl diethylphosphonoacetate compared to similar compounds.

Propiedades

IUPAC Name |

tert-butyl 2-diethoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21O5P/c1-6-13-16(12,14-7-2)8-9(11)15-10(3,4)5/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEGNISFSSLEGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=O)OC(C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378639 | |

| Record name | tert-Butyl diethylphosphonoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27784-76-5 | |

| Record name | tert-Butyl diethylphosphonoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl Diethylphosphonoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | t-Butyl diethyl phosphonoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of tert-Butyl diethylphosphonoacetate in the synthesis of the target compounds?

A: tert-Butyl diethylphosphonoacetate serves as a crucial reagent in the synthesis of the methylene analogue of uridine-4-phosphate (U-4-P), referred to as compound 1 in the study []. The reaction involves the sodium salt of tert-Butyl diethylphosphonoacetate reacting with a protected, 4-O-activated uridine derivative. This reaction leads to the formation of a phosphonate ester intermediate, which upon subsequent deprotection and decarboxylation, yields the desired methylene analogue of U-4-P.

Q2: Are there any stability concerns regarding the synthesized methylene analogue of U-4-P (compound 1)?

A: Yes, the research paper highlights that the synthesized methylene analogue of U-4-P (compound 1) exhibits limited stability []. It tends to undergo relatively facile dephosphonylation, potentially through a metaphosphate intermediate. This inherent instability posed a challenge for further studies and applications of this particular compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.